3',2,2-Trimethylbutyrophenone

Übersicht

Beschreibung

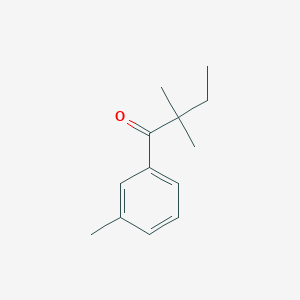

3’,2,2-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O. It is a colorless oil that is used in various chemical reactions and industrial applications. The compound is characterized by a phenyl group attached to a butyrophenone backbone, with three methyl groups at the 3’, 2, and 2 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,2,2-Trimethylbutyrophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylacetophenone with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’,2,2-Trimethylbutyrophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

3’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 3’,2,2-Trimethylbutyrophenone can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The phenyl ring of 3’,2,2-Trimethylbutyrophenone can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3',2,2-Trimethylbutyrophenone is primarily utilized as an intermediate in organic synthesis. Its structural features enable it to participate in various chemical reactions, particularly in the synthesis of complex natural products.

Key Reactions:

- Cycloaddition Reactions: The compound is employed in (4+3) cycloaddition strategies to construct cycloheptane frameworks, which are prevalent in many natural products. This convergent approach allows for the efficient assembly of complex structures.

Material Science

In material science, this compound has been explored for its potential to enhance the mechanical properties of polymer composites.

Applications in Composite Development:

- Reinforcement in Polymers: The compound has been investigated for its ability to reinforce polylactic acid (PLA) composites when combined with nano graphene. This combination aims to optimize the mechanical properties suitable for additive manufacturing processes such as fused deposition modeling (FDM).

Recent studies have indicated that this compound may possess biological activities that warrant further exploration.

Potential Biological Applications:

- Antimicrobial Activity: Preliminary investigations suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. Mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Properties: The compound has been studied for its potential to inhibit pro-inflammatory cytokines, indicating possible applications in treating inflammatory diseases.

Case Study 1: Synthesis of Natural Products

A study focused on the use of this compound in synthesizing a specific class of natural products demonstrated its effectiveness in creating complex cycloheptane derivatives through (4+3) cycloaddition reactions. The results showed high yields and selectivity, highlighting the compound's utility in organic synthesis.

Case Study 2: Polymer Composite Reinforcement

Research involving the formulation of PLA-nano graphene composites revealed that incorporating this compound significantly improved the tensile strength and thermal stability of the composites. This study emphasized the importance of optimizing loading ratios for enhanced performance in additive manufacturing applications.

Wirkmechanismus

The mechanism of action of 3’,2,2-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents to form reduced products. The phenyl ring’s electrophilic aromatic substitution reactions involve the formation of a sigma complex intermediate, followed by the loss of a proton to yield the substituted product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylacetophenone: A precursor in the synthesis of 3’,2,2-Trimethylbutyrophenone.

2,2-Dimethylbutyryl Chloride: Another precursor used in the synthesis.

Butyrophenone: A structurally related compound with similar reactivity.

Uniqueness

3’,2,2-Trimethylbutyrophenone is unique due to the presence of three methyl groups at specific positions, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other butyrophenone derivatives and contributes to its specific applications in research and industry.

Biologische Aktivität

3',2,2-Trimethylbutyrophenone is a compound belonging to the class of butyrophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

This compound features a phenone structure with three methyl groups at specific positions, contributing to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Photochemical Reactions : The compound undergoes photochemical transformations when exposed to UV light, leading to reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. This property is significant in applications such as photodynamic therapy (PDT) for cancer treatment.

- Antimicrobial Properties : Studies indicate that butyrophenones exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes.

- Cytotoxic Effects : Research has shown that certain derivatives of butyrophenones can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Photodynamic Activity | Reactive oxygen species generation |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various butyrophenone derivatives, including this compound. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in pharmaceuticals.

Case Study: Photodynamic Therapy

In a research setting focused on photodynamic therapy, this compound was tested for its ability to generate singlet oxygen upon irradiation. The findings indicated that the compound effectively induced cell death in targeted cancer cells when combined with light exposure, showcasing its therapeutic potential in oncology.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological assessments reveal that at certain concentrations, the compound exhibits low cytotoxicity towards normal human cell lines while retaining its efficacy against cancerous cells. However, further studies are needed to establish comprehensive safety data for clinical applications.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFBYVDQVSVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642417 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-02-1 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.